

CCT251545 off-target effects kinase selectivity

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Compound Focus: CCT251545

Cat. No.: S522971

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Primary Targets & Mechanism of Action

CCT251545 is a potent, ATP-competitive, **type I inhibitor** of the Mediator complex-associated kinases CDK8 and CDK19 [1] [2] [3]. It binds to the active conformation of these kinases (DMG-in) [3].

The compound was originally discovered through a cell-based screen for inhibitors of the WNT signaling pathway [1]. Its primary on-target cellular activity is demonstrated by the reduction of phospho-STAT1 (Ser727) levels, a recognized biomarker for CDK8/19 inhibition [1] [2].

Off-Target Selectivity Profile

While **CCT251545** demonstrates excellent selectivity over a broad panel of kinases, specific off-targets have been identified through rigorous profiling.

The table below summarizes the key off-target interactions based on available data:

Target Type	Target Name	Potency (IC ₅₀ or % Inhibition)	Assay Context	Reference
Kinase Off-Targets	GSK3alpha	462 nM	Biochemical	[2]
	GSK3beta	690 nM	Biochemical	[2]

Target Type	Target Name	Potency (IC ₅₀ or % Inhibition)	Assay Context	Reference
	PRKCQ	122 nM	Biochemical	[2]
	MKK7beta	68% inhib. at 1 μM	Biochemical	[2]
Receptor/Transporter Off-Targets	Kappa Opioid Receptor (KOP)	4.4 μM	Cell-based (CEREPE panel)	[2]
	5-HT Transporter (h)	3.6 μM	Cell-based (CEREPE panel)	[2]

A comprehensive selectivity assessment against 293 kinases at 1 μM revealed that only 6 kinases were inhibited by more than 50%, confirming high selectivity [2]. Furthermore, a live-cell target engagement study confirmed that **CCT251545** binds potently to CDK8 and CDK19 without showing significant activity (K_d-apparent > 1 μM) against any other CDK family members in a physiological setting [2] [4].

Experimental Protocols for Selectivity Assessment

Here are detailed methodologies for key experiments used to characterize **CCT251545** selectivity, which you can adapt for your own probe validation.

Biochemical Kinase Selectivity Profiling

This protocol is based on the data from [2].

- **Objective:** To determine the potency (IC₅₀) of **CCT251545** against CDK8/19 and a wide panel of other kinases.
- **Assay Type: Reporter Displacement Assay** (performed by Proteros Biostructures GmbH).
- **Principle:** The assay measures the competitive displacement of a fluorescently-labeled reporter probe from the ATP-binding site of the kinase.
- **Key Reagents:**
 - Purified kinase domains of CDK8, CDK19, and other kinases in the panel.
 - A selective, optical probe for the target kinase.

- Test compound (**CCT251545**) in a concentration series (e.g., 10 μ M to 0.1 nM).
- **Procedure:**
 - Incubate the kinase with the reporter probe to form a complex that generates an optical signal.
 - Add increasing concentrations of **CCT251545** to compete with the probe.
 - Measure the decrease in the optical signal as the compound displaces the probe.
 - Fit the dose-response data to calculate the IC_{50} value for each kinase.
- **Data Interpretation:** The lower the IC_{50} value, the higher the potency. The selectivity is calculated by comparing IC_{50} values for CDK8/19 to all other kinases tested.

Cellular Target Engagement (Live-Cell Selectivity)

This protocol is based on the method described in Wells et al. (2020) [4] and summarized in [2].

- **Objective:** To quantify direct target occupancy of CDK8, CDK19, and other CDKs by **CCT251545** in live cells.
- **Assay Type: Bioluminescence Resonance Energy Transfer (BRET).**
- **Principle:** Live cells express a CDK protein fused to NanoLuc (Nluc). A cell-permeable energy transfer probe binds to the CDK, bringing a fluorophore close to Nluc and producing BRET. A test compound (**CCT251545**) displaces the probe, reducing BRET signal proportionally to its affinity and occupancy.
- **Key Reagents:**
 - HEK-293 cells (or other relevant cell lines) transiently or stably transfected with CDK-Nluc fusion constructs for all 21 human CDKs.
 - Specific energy transfer probes for different CDK subgroups (e.g., Probe 3 from [4] for CDK8, CDK9, CDK19).
 - **CCT251545** in a concentration series.
- **Procedure:**
 - Seed cells expressing a specific CDK-Nluc fusion.
 - Add the optimized energy transfer probe for that CDK at a concentration near its K_d -apparent.
 - Treat cells with **CCT251545** and measure both donor (Nluc) and acceptor (fluorophore) luminescence.
 - Calculate the BRET ratio and then the fractional occupancy of the CDK by the compound.
- **Data Interpretation:** The concentration of **CCT251545** that occupies 50% of the target (EC_{50}) is reported as the K_d -apparent, providing a direct measure of binding affinity in a live-cell context. This method confirmed single-digit nM K_d -apparent for CDK8/19 and no binding to other CDKs below 1 μ M [2].

The following diagram illustrates the logical workflow and key relationships for assessing **CCT251545** selectivity:

Frequently Asked Questions (FAQs)

Q1: What is the most critical cellular biomarker to confirm on-target activity of CCT251545 in my experiment? **A1:** The phosphorylation of STAT1 at Ser727 (pSTAT1-Ser727) is a well-validated, direct biomarker of CDK8/19 kinase activity. A reduction in pSTAT1-Ser727 levels, measured by Western blot, with an IC₅₀ of ~9 nM in SW620 cells, robustly indicates successful target engagement [1] [2].

Q2: For my cancer model study, should I be concerned about the off-target inhibition of GSK3 α/β by CCT251545? **A2:** The risk is likely low for studies focused on CDK8/19 biology in the context of WNT signaling. The inhibitory potency (IC₅₀) of **CCT251545** for GSK3 α/β is over 50-times weaker (462-690 nM) than for CDK8/19 (<10 nM) [2]. At concentrations typically used to inhibit CDK8/19 (e.g., 10-100 nM), significant GSK3 inhibition is unlikely. However, if your study involves very high compound concentrations or directly investigates GSK3-sensitive pathways, this off-target effect should be controlled for.

Q3: How can I be sure that the phenotypic effects I see with CCT251545 are due to CDK8/19 inhibition and not other targets? **A3:** The gold-standard approach is to use a combination of strategies:

- **Live-Cell Target Engagement:** Use the BRET method [4] to confirm CDK8/19 occupancy in your specific cell model at the concentration used.
- **Genetic Rescue:** Express a compound-resistant (mutated) form of CDK8 in your cells. If the phenotypic effect is reversed, it confirms on-target mechanism [2].
- **Use of an Inactive Control:** Employ a structurally similar but inactive control compound (e.g., CCT251099) to rule out non-specific effects [2].

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